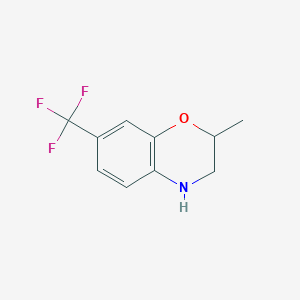

2-methyl-7-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine

CAS No.: 1195534-16-7

Cat. No.: VC8407295

Molecular Formula: C10H10F3NO

Molecular Weight: 217.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1195534-16-7 |

|---|---|

| Molecular Formula | C10H10F3NO |

| Molecular Weight | 217.19 g/mol |

| IUPAC Name | 2-methyl-7-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine |

| Standard InChI | InChI=1S/C10H10F3NO/c1-6-5-14-8-3-2-7(10(11,12)13)4-9(8)15-6/h2-4,6,14H,5H2,1H3 |

| Standard InChI Key | HWVJNARPWQAWGI-UHFFFAOYSA-N |

| SMILES | CC1CNC2=C(O1)C=C(C=C2)C(F)(F)F |

| Canonical SMILES | CC1CNC2=C(O1)C=C(C=C2)C(F)(F)F |

Introduction

Chemical Structure and Molecular Characteristics

Structural Elucidation

2-Methyl-7-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine (C₁₀H₁₀F₃NO) consists of a partially saturated benzoxazine core. The 3,4-dihydro designation indicates two hydrogen atoms saturating the oxazine ring, reducing steric strain while maintaining rigidity. Key structural features include:

-

Methyl group (CH₃) at position 2, enhancing steric bulk and influencing polymerization kinetics.

-

Trifluoromethyl group (CF₃) at position 7, contributing to electron-withdrawing effects and thermal resilience .

Table 1: Comparative Molecular Properties of Fluorinated Benzoxazines

The trifluoromethyl group’s electronegativity (3.98) and bond energy (552 kJ/mol for C-F) significantly enhance thermal and oxidative stability compared to non-fluorinated analogs .

Synthesis and Characterization

Synthetic Pathways

The synthesis typically involves a Mannich condensation reaction, combining 2-methylphenol, trifluoroacetophenone, and a primary amine. For instance, reacting 2-methyl-4-(trifluoromethyl)phenol with formaldehyde and methylamine yields the target compound via cyclization .

Spectroscopic Characterization

-

FTIR Analysis:

-

NMR Spectroscopy:

Thermal and Curing Behavior

Thermal Stability

The compound exhibits superior thermal resilience due to its rigid biphenyl backbone and CF₃ groups. Thermogravimetric analysis (TGA) under nitrogen reveals:

Table 2: Thermal Properties vs. Non-Fluorinated Analogues

| Property | 2-Methyl-7-(trifluoromethyl)-benzoxazine | ODA-BOZ (Non-fluorinated) |

|---|---|---|

| Td₅ (°C) | 398 | 375 |

| Td₁₀ (°C) | 427 | 402 |

| Char Yield at 800°C (%) | 48 | 35 |

Curing Kinetics

Curing with epoxy resins follows a two-stage exothermic process, analyzed via differential scanning calorimetry (DSC):

-

Stage 1: Ring-opening polymerization (243.8–270.8°C).

Activation energies (Eₐ) calculated via Kissinger and Ozawa methods:

Mechanical and Dielectric Properties

Dynamic Mechanical Analysis (DMA)

Cured polybenzoxazine composites exhibit:

Dielectric Performance

The CF₃ group reduces dielectric constants (Dk) via low polarizability:

Applications in Advanced Materials

High-Temperature Composites

Used in quartz-fiber-reinforced polymers (QFRPs) for aerospace components, offering:

Microelectronics

Low Dk/Df values make it suitable for:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume